![molecular formula C8H6BFO2S B13406689 (6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)
(6-Fluorobenzo[b]thiophen-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluorobenzo[b]thiophen-7-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated benzothiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzothiophene with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity .
Industrial Production Methods: Industrial production of (6-Fluorobenzo[b]thiophen-7-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions: (6-Fluorobenzo[b]thiophen-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Wissenschaftliche Forschungsanwendungen
(6-Fluorobenzo[b]thiophen-7-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Fluorobenzo[b]thiophen-7-yl)boronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound’s mechanism of action is still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- (6-Chlorobenzo[b]thiophen-7-yl)boronic acid
- (6-Bromobenzo[b]thiophen-7-yl)boronic acid
- (6-Iodobenzo[b]thiophen-7-yl)boronic acid
Comparison: (6-Fluorobenzo[b]thiophen-7-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable in specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C8H6BFO2S |
|---|---|
Molekulargewicht |
196.01 g/mol |
IUPAC-Name |
(6-fluoro-1-benzothiophen-7-yl)boronic acid |
InChI |
InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4,11-12H |
InChI-Schlüssel |
UEDFXKSELPUSTN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC2=C1SC=C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


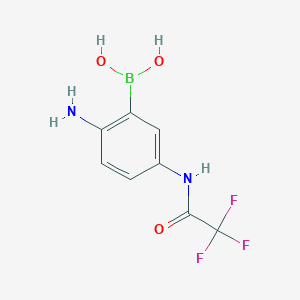
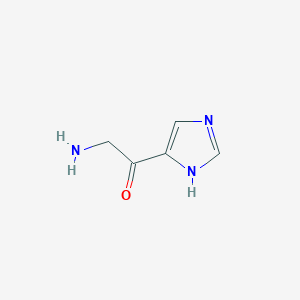
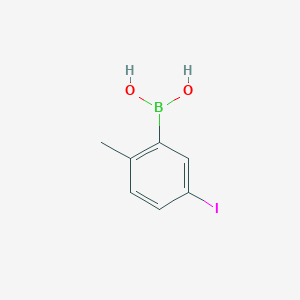
![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)

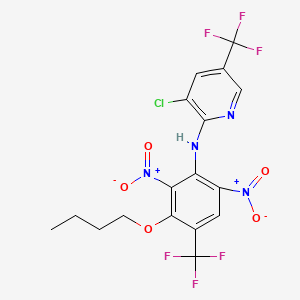
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)
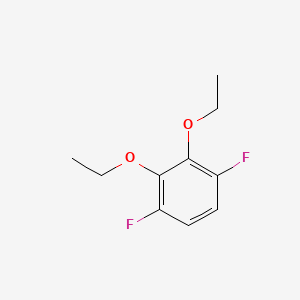

methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)
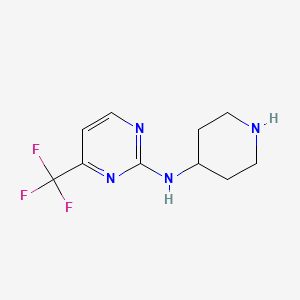
![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)

